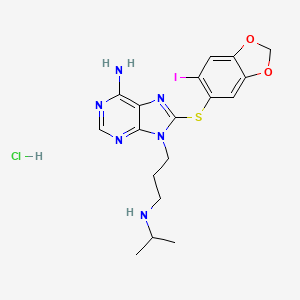![molecular formula C16H20N2S B12436127 2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine is an organic compound that features a phenethylamine backbone with a sulfanyl group and an additional phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine typically involves the reaction of 2-phenylethylamine with a suitable sulfanylating agent. One common method is the reaction of 2-phenylethylamine with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler phenethylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenethylamine derivatives.
Substitution: Various substituted amines and amides.
科学研究应用
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfanyl groups on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine involves its interaction with various molecular targets. The compound can bind to receptors and enzymes, influencing their activity. For example, it may interact with monoamine oxidase enzymes, affecting the metabolism of neurotransmitters. Additionally, the sulfanyl group can modulate the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Phenethylamine: A simpler structure without the sulfanyl group.
2-Phenylethylamine: Lacks the additional phenyl group.
Thiophenol: Contains a sulfanyl group but lacks the phenethylamine backbone.
Uniqueness
2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine is unique due to the presence of both a sulfanyl group and an additional phenyl group on the phenethylamine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H20N2S |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
2-(2-amino-2-phenylethyl)sulfanyl-1-phenylethanamine |
InChI |
InChI=1S/C16H20N2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |
InChI 键 |
CRMSZVVODPFNDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CSCC(C2=CC=CC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




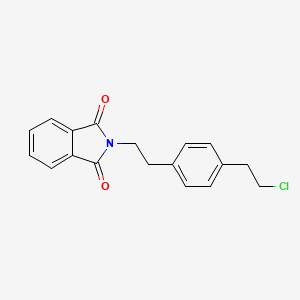
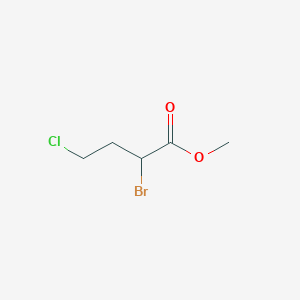
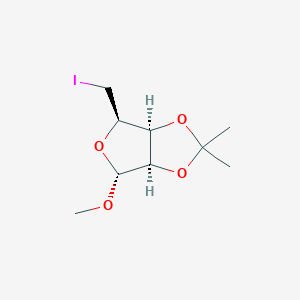
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
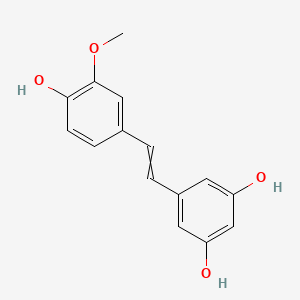
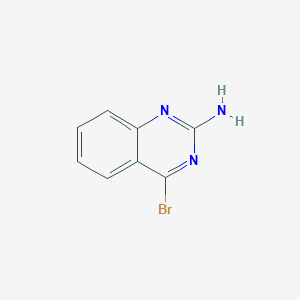
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)
